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Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzoic acid

Cat. No.: B2895691

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzoic Acid: Properties, Synthesis,
and Applications

Introduction

4-Fluoro-3,5-dimethylbenzoic acid (CAS No. 120512-59-6) is a synthetically valuable
aromatic carboxylic acid. As a fluorinated organic building block, it holds significant interest for
researchers and development professionals in the pharmaceutical, agrochemical, and material
science sectors. The strategic placement of a fluorine atom and two methyl groups on the
benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and
increases lipophilicity in derivative molecules.[1][2] These characteristics are highly sought after
in modern drug discovery, where fine-tuning pharmacokinetic and pharmacodynamic profiles is
a critical objective.[1]

This guide provides a comprehensive overview of the core chemical properties, validated
synthetic methodologies, characteristic reactivity, and key applications of 4-Fluoro-3,5-
dimethylbenzoic acid. The content is curated to provide not just procedural steps but also the
underlying scientific rationale, empowering researchers to effectively utilize this versatile
compound in their work.

Core Chemical & Physical Properties

The fundamental properties of 4-Fluoro-3,5-dimethylbenzoic acid are summarized below.
This data is essential for determining appropriate reaction conditions, solvent selection, and
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purification strategies.

Property Value Reference(s)
CAS Number 120512-59-6 [3][4]
Molecular Formula CoHoFO2 [3][4]
Molecular Weight 168.17 g/mol [3114]
Melting Point 170-173 °C [4]
Appearance White to off-white solid [3]
4-fluoro-3,5-dimethylbenzoic
IUPAC Name _ [4]
acid
CC1=CC(=CC(=C1F)C)C(=0)
SMILES [4]
O
MIKQQYBBVDHPST-
InChliKey [4][5]

UHFFFAOYSA-N

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. While raw

spectra are lot-specific, the expected characteristics for 4-Fluoro-3,5-dimethylbenzoic acid

are as follows. Several chemical suppliers confirm the availability of spectral data for this

compound.[6][7]

¢ H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent

methyl groups (-CHs) at positions 3 and 5 should appear as a singlet around 2.3 ppm. The

two equivalent aromatic protons (-CH) at positions 2 and 6 will also produce a singlet,

typically further downfield. The acidic proton of the carboxylic acid group (-COOH) will be a

broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D20.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the

guaternary aromatic carbons (including the one bonded to fluorine, which will exhibit C-F

coupling), the protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid.
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e 19F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an
aryl fluoride.

e Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular
weight (168.17) would be prominent. Predicted collision cross-section (CCS) values for
various adducts, such as [M+H]* (m/z 169.06593) and [M-H]~ (m/z 167.05137), can aid in
identification.[8]

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch
from the carboxylic acid dimer (typically ~2500-3300 cm~1), a sharp C=0 stretch around
1700 cm~1, and C-F stretching vibrations in the fingerprint region.

Synthesis Methodologies: A Field-Proven Approach

While multiple synthetic routes to substituted benzoic acids exist, one of the most reliable and
versatile methods is the carboxylation of a Grignard reagent. This approach offers high yields
and is adaptable to scale-up operations. The logical precursor for this synthesis is 1-Bromo-4-
fluoro-3,5-dimethylbenzene (CAS 99725-44-7), a commercially available starting material.[9]

Rationale for Method Selection

The Grignard reaction is a cornerstone of C-C bond formation.[10] Its utility in converting aryl
halides to carboxylic acids via reaction with carbon dioxide (dry ice) is well-documented.[10]
The key advantages are:

o High Reactivity: Grignard reagents are potent nucleophiles, readily attacking the electrophilic
carbon of COz.

o Accessibility of Reagents: Magnesium turnings and dry ice are common, inexpensive
laboratory reagents.

o Chemoselectivity: The C-Br bond is significantly more reactive towards magnesium insertion
than the C-F bond or the C-H bonds of the methyl groups, ensuring the reaction proceeds at
the desired position.[10]

Experimental Workflow: Grignard Carboxylation
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Grignard Reagent Formation
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Caption: Synthesis of 4-Fluoro-3,5-dimethylbenzoic acid via Grignard carboxylation.

Detailed Protocol
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Self-Validation & Trustworthiness:This protocol requires strict anhydrous conditions. The
initiation of the Grignard reaction (visualized by bubbling or heat) is a critical self-validating
step. Failure to initiate indicates the presence of moisture or impure reagents.

o Apparatus & Reagent Preparation:

o All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled
under an inert atmosphere (Nitrogen or Argon).

o Magnesium turnings should be fresh or briefly ground in a mortar to expose a fresh
surface.

o Anhydrous tetrahydrofuran (THF) is the solvent of choice. It must be dried over a suitable
agent like sodium/benzophenone or obtained from a solvent purification system.

o Grignard Reagent Formation:

o

To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and
nitrogen inlet, add magnesium turnings (1.2 equivalents).

o Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a crystal
of iodine to help initiate the reaction.

o Dissolve 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and
add it to the dropping funnel.

o Add a small portion of the bromide solution to the magnesium suspension. Gentle heating
or sonication may be required to initiate the reaction. Initiation is confirmed by the
disappearance of the iodine color and gentle refluxing.

o Once initiated, add the remaining bromide solution dropwise at a rate that maintains a
gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure
complete formation of the Grignard reagent.

o Carboxylation:

o In a separate, larger flask, place an excess of crushed dry ice (solid COz2).
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o Cool the Grignard reagent solution to room temperature and then slowly transfer it via
cannula onto the crushed dry ice with vigorous stirring. Causality: A large excess of COz is
used to minimize the side reaction where the Grignard reagent attacks the initially formed
carboxylate salt to form a ketone.

o Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

o Workup and Purification:

o Slowly quench the reaction mixture by adding cold 1 M aqueous HCI. Stir until all solids
have dissolved. This step protonates the magnesium carboxylate salt to form the desired
carboxylic acid.

o Transfer the mixture to a separatory funnel and extract the product into an organic solvent
like ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure to yield the crude product.

o Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethanol/water or toluene) to obtain pure 4-Fluoro-3,5-dimethylbenzoic acid.

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by its carboxylic acid functional group. This group
is a versatile handle for constructing more complex molecules, particularly amides and esters,
which are prevalent in pharmaceuticals.

Key Reaction: Amide Bond Formation

Amidation is a fundamental transformation in drug development. The carboxylic acid can be
activated and coupled with a primary or secondary amine to form a stable amide linkage.

Protocol: EDC/HOBt-Mediated Amide Coupling

Expertise & Causality:Direct reaction of a carboxylic acid and an amine requires very high
temperatures and is often inefficient. The use of coupling agents like EDC (a carbodiimide) and
an additive like HOBt is the modern standard. EDC activates the carboxyl group, making it
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highly electrophilic. HOBt acts as a catalyst and suppresses side reactions, particularly
racemization if chiral amines are used, leading to a cleaner reaction and higher yield.

» Reaction Setup:

o Dissolve 4-Fluoro-3,5-dimethylbenzoic acid (1.0 eq.) and 1-Hydroxybenzotriazole
(HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or
Dimethylformamide (DMF).

o Cool the solution to 0 °C in an ice bath.

e Activation:

o Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI) (1.2 eq.)
portion-wise to the cooled solution. Stir for 15-20 minutes to allow for the formation of the
activated HOBt-ester intermediate.

e Amine Addition:

o Add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or
N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.

e Reaction Progression:

o Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

o Workup and Purification:

o Dilute the reaction mixture with the solvent used (e.g., DCM).

o Wash sequentially with 1 M HCI, saturated aqueous NaHCOs, and brine.

o Dry the organic layer over anhydrous NazSOa, filter, and concentrate in vacuo.

o Purify the resulting crude amide by column chromatography on silica gel or by
recrystallization.
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Applications in Research and Development

The unique substitution pattern of 4-Fluoro-3,5-dimethylbenzoic acid makes it a valuable
intermediate for several high-value applications.

o Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-
established strategy to enhance metabolic stability (by blocking sites of oxidative
metabolism) and binding affinity (through favorable electronic interactions).[2] This building
block is ideal for synthesizing novel inhibitors, receptor agonists/antagonists, and other
active pharmaceutical ingredients (APIs) where tuning lipophilicity is key.[1]

o Agrochemicals: Similar to pharmaceuticals, the fluorinated moiety can enhance the potency
and environmental persistence of herbicides and fungicides, leading to more effective crop
protection agents.[1]

o Material Science: The rigid, functionalized aromatic core can be used in the synthesis of
specialty polymers, liquid crystals, and other advanced materials where thermal stability and
specific electronic properties are required.[1]

Safety and Handling

Proper handling of 4-Fluoro-3,5-dimethylbenzoic acid is essential to ensure laboratory safety.
The compound is classified as an irritant.[3]

o Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335).[3][11]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles or a face shield, and a laboratory coat.[3] Work should be conducted in a
well-ventilated fume hood to avoid inhalation of dust.[11]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.[3][12]

e First Aid:
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o Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if
irritation persists.[3]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and get immediate medical attention.[3]

o Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a
poison center or doctor if you feel unwell.[3]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-3,5-dimethylbenzoic acid is a highly functionalized building block with significant
potential for innovation in the life sciences and material sciences. Its distinct combination of a
reactive carboxylic acid handle, metabolically robust fluorine substituent, and modulating
methyl groups provides a powerful tool for chemists and researchers. Understanding its core
properties, employing reliable synthetic protocols, and adhering to strict safety measures will
enable its effective and safe application in the development of next-generation chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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